Product packaging for Fub-apinaca(Cat. No.:CAS No. 2180933-90-6)

Fub-apinaca

Cat. No.: B1381732
CAS No.: 2180933-90-6
M. Wt: 403.5 g/mol
InChI Key: MWBHSNBPUSKVDD-UHFFFAOYSA-N

Description

FUB-APINACA, also known as A-FUBINACA, is an indazole-based synthetic cannabinoid receptor agonist (SCRA) presumed to be a potent and selective agonist for the cannabinoid CB1 receptor . It acts as a full agonist with high binding affinity (Ki = 1.06 nM at CB1 and 0.174 nM at CB2 receptors) . This mechanism of action, which involves G i/o protein coupling leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, is a key area of investigation for understanding cannabinoid signaling . This compound is a valuable pharmacological tool for advanced in vitro research. Its primary research applications include the study of CB1 receptor function and signaling pathways, structure-activity relationships (SAR) of synthetic cannabinoids, and the investigation of cannabinoid effects on neuronal differentiation and mitochondrial function in cellular models . Researchers utilize this compound as a potent reference standard in analytical and forensic toxicology to identify and quantify novel psychoactive substances (NPS) in biological samples . This compound is offered strictly for research purposes as a controlled substance in multiple countries, including the United States where it is a Schedule I drug . This product is labeled with the warning: For Research Use Only. Not for Human or Veterinary Consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26FN3O B1381732 Fub-apinaca CAS No. 2180933-90-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2180933-90-6

Molecular Formula

C25H26FN3O

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1-adamantyl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C25H26FN3O/c26-20-7-5-16(6-8-20)15-29-22-4-2-1-3-21(22)23(28-29)24(30)27-25-12-17-9-18(13-25)11-19(10-17)14-25/h1-8,17-19H,9-15H2,(H,27,30)

InChI Key

MWBHSNBPUSKVDD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CC6=CC=C(C=C6)F

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CC6=CC=C(C=C6)F

Origin of Product

United States

Synthetic Chemistry and Analog Development of Fub Apinaca

Precursor Identification and Synthetic Routes

The synthesis of indazole-3-carboxamide synthetic cannabinoids, a class to which FUB-APINACA belongs, generally follows established organic chemistry principles. The molecular structure of this compound is composed of three primary components: an indazole-3-carboxamide core, an N-adamantyl group, and a 1-(4-fluorobenzyl) group. The synthesis, therefore, requires precursors that can be coupled to form this final structure.

General synthetic strategies for related compounds, such as other carboxamide-type synthetic cannabinoids, provide insight into the likely routes for this compound. One common method involves the coupling of an indazole-3-carboxylic acid with a corresponding amine. caymanchem.com For this compound, the key precursors would be:

1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid : This precursor provides the core indazole ring system already substituted with the 4-fluorobenzyl "tail."

1-Adamantanamine : This provides the adamantyl "head" group that links to the carboxamide.

The synthesis would proceed via a standard amide bond formation reaction. This process typically involves activating the carboxylic acid group of the indazole precursor, often by converting it to a more reactive species like an acyl chloride or by using peptide coupling reagents, followed by reaction with 1-adamantanamine to form the final amide product.

Alternatively, synthetic routes can be designed where the N-alkylation of the indazole ring is the final step. unodc.org In such a pathway, the precursors would be N-(1-adamantyl)-1H-indazole-3-carboxamide and 4-fluorobenzyl bromide, which would be reacted under basic conditions to alkylate the indazole nitrogen. The prevalence of specific synthetic routes often depends on the commercial availability and cost of the starting materials. nih.gov

Strategies for Chemical Modification and Analog Generation

The development of this compound and its analogs is a clear example of systematic chemical modification aimed at exploring structure-activity relationships. researchgate.net Manufacturers of these compounds often apply traditional medicinal chemistry strategies to generate novel molecules. researchgate.net

Key strategies for modification include:

Bioisosteric Replacement : This involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties. The creation of this compound from APINACA is a prime example, where the pentyl "tail" is replaced by a 4-fluorobenzyl group. wikipedia.orgcaymanchem.com This modification significantly alters the compound's properties while maintaining the core scaffold responsible for receptor interaction.

Scaffold Hopping : This strategy involves replacing the central molecular core with a different one while retaining the key side chains. For instance, the indazole core in this compound could be replaced with an indole (B1671886) core to generate a different class of synthetic cannabinoids. unodc.org

Side Chain Modification : This involves altering the substituents attached to the core structure. A common modification is fluorination, as seen in the development of 5F-APINACA from APINACA, where a terminal fluorine atom is added to the pentyl chain. wikipedia.org Other modifications can include changing the length of an alkyl chain or substituting different functional groups on aromatic rings. unodc.org

Linked Group Alteration : The adamantyl group in this compound can be replaced with other bulky aliphatic or amino acid-derived groups. For example, replacing the adamantyl group with a valine methyl ester group, while retaining the 4-fluorobenzyl tail, results in the compound AMB-FUBINACA (FUB-AMB). probiologists.comnih.gov

These modifications are used to systematically probe the structural requirements for interaction with cannabinoid receptors and to create new compounds with potentially different pharmacological profiles.

Structural Analogues and Comparative Analysis (e.g., APINACA, 5F-APINACA, AMB-FUBINACA)

A comparative analysis of this compound with its close structural analogs reveals the specific chemical changes that define this family of compounds. The primary analogs for comparison are APINACA, 5F-APINACA, and AMB-FUBINACA. wikipedia.orgtaylorandfrancis.com

APINACA (AKB48) : This is the parent compound in this specific lineage. It features an indazole-3-carboxamide core linked to an adamantyl group and a pentyl chain at the N1 position of the indazole ring. wikipedia.org

5F-APINACA (5F-AKB48) : A direct analog of APINACA, 5F-APINACA's only structural difference is the addition of a fluorine atom at the terminal (fifth) carbon of the pentyl chain. wikipedia.org This type of fluorination is a common modification in synthetic cannabinoid design.

This compound (FUB-AKB48) : This compound is an analog of APINACA where the entire pentyl chain is substituted with a 4-fluorobenzyl group. wikipedia.org It retains the adamantyl carboxamide portion shared with APINACA and 5F-APINACA. caymanchem.com

AMB-FUBINACA (FUB-AMB) : This compound shares the 1-(4-fluorobenzyl) indazole core with this compound but differs in the group attached to the C3 carboxamide. probiologists.com Instead of an adamantyl group, AMB-FUBINACA has an L-valine methyl ester group. nih.govprobiologists.com

The table below provides a comparative overview of these compounds.

These structural variations, particularly the changes in the 'tail' and 'head' groups, are critical in determining the pharmacological properties of each compound. The switch from a flexible alkyl chain (pentyl in APINACA) to a more rigid benzyl (B1604629) group (in this compound) and the alteration of the head group from a bulky hydrocarbon (adamantyl in this compound) to an amino acid ester (in AMB-FUBINACA) are key examples of the chemical diversification within this class of synthetic cannabinoids.

Compound Names Mentioned

Pharmacological Characterization of Fub Apinaca

Cannabinoid Receptor Binding Kinetics and Affinity Studies

FUB-APINACA demonstrates a high affinity for the human cannabinoid type-1 (CB1) receptor. wikipedia.org Studies have reported a binding affinity (Ki) of 1.06 nM for the CB1 receptor. wikipedia.org This high affinity suggests a potent interaction with the CB1 receptor, which is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. unodc.org The structural design of this compound, particularly the inclusion of a 4-fluorobenzyl group, was intended to mimic features of other potent CB1 modulators like AB-FUBINACA. caymanchem.com

This compound also exhibits a strong binding affinity for the human cannabinoid type-2 (CB2) receptor, with a reported Ki value of 0.174 nM. wikipedia.org This indicates an even higher affinity for the CB2 receptor compared to the CB1 receptor. The CB2 receptor is predominantly found in the peripheral nervous system and immune cells. unodc.org Generally, synthetic cannabinoids with adamantyl-carboxamide moieties, like this compound, tend to display high affinity for the CB2 receptor. caymanchem.com

When compared to other synthetic cannabinoids, this compound's binding profile reveals its significant potency. For instance, its precursor, APINACA, has a Ki of 3.24 nM at CB1 and 1.68 nM at CB2. wikipedia.org Another related compound, 5F-APINACA, which has a fluorine atom added to the pentyl chain, also shows high affinity for both receptors. nih.govecddrepository.org The replacement of the 5-fluoropentyl side chain with a para-fluorobenzyl group, as seen in this compound (also referred to as FUB-AKB48 in some studies), results in a compound with similarly high affinity for both CB receptors when compared to its 5-fluoropentyl counterpart, 5F-APINACA (5F-AKB48). nih.gov This suggests that the para-fluorobenzyl group is an effective bioisosteric replacement for the 5-fluoropentyl chain in maintaining high receptor affinity. nih.gov

Interactive Data Table: Cannabinoid Receptor Binding Affinities (Ki, nM)

Compound CB1 Receptor (Ki, nM) CB2 Receptor (Ki, nM)
This compound 1.06 wikipedia.org 0.174 wikipedia.org
APINACA 3.24 wikipedia.org 1.68 wikipedia.org
5F-APINACA ~5-fold > affinity for CB2 High subnanomolar affinity nih.gov
Δ⁹-THC 28.35 wikipedia.org 37.82 wikipedia.org
JWH-018 9.62 wikipedia.org 8.55 wikipedia.org

CB2 Receptor Interactions

Receptor Agonism and Efficacy Profiling

This compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors. wikipedia.org This means it binds to the receptors and activates them to their maximal capacity, eliciting a strong biological response. unodc.org Studies using [³⁵S]GTPγS binding assays, which measure the activation of G-proteins coupled to the cannabinoid receptors, have confirmed that this compound is a potent and efficacious SCRA. researchgate.net In these assays, this compound stimulated [³⁵S]GTPγS binding in cells expressing CB1 and CB2 receptors. researchgate.net

In comparative studies, this compound and other potent SCRAs like 5F-MDMB-PICA and MDMB-4en-PINACA were found to be potent and efficacious agonists. researchgate.net While most SCRAs exhibit similar or lower efficacy at the CB1 receptor compared to the CB2 receptor, one study noted that 5F-APINACA activated the CB1 receptor more strongly than the CB2 receptor in a functional cAMP accumulation assay. ecddrepository.orgnih.gov The full agonist activity of this compound at the CB1 receptor is a key factor contributing to its potent psychoactive effects. wikipedia.orgunodc.org

Structure-Activity Relationship (SAR) Studies Related to this compound and its Analogs

The structure of this compound is a key determinant of its pharmacological activity. It belongs to the indazole carboxamide class of synthetic cannabinoids. wikipedia.orgprobiologists.com The core structure consists of an indazole ring, an adamantyl group linked via a carboxamide, and a 4-fluorobenzyl group attached to the indazole nitrogen. wikipedia.org

The adamantyl group is a significant feature in many synthetic cannabinoids, including this compound. This bulky, lipophilic group plays a crucial role in the binding of the molecule to the cannabinoid receptors. nih.govresearchgate.net In the case of this compound, the main metabolic pathway involves the hydroxylation of this adamantyl group. researchgate.netnih.gov While there is a lack of specific studies on the receptor affinity of these hydroxy adamantyl metabolites, it is known that metabolites of other synthetic cannabinoids with hydroxylated pentyl chains can retain pharmacological activity, albeit with reduced affinity and potency compared to the parent compound. researchgate.net The adamantyl headgroup, in combination with different core structures (indole, indazole, 7-azaindole), has been a focus of SAR studies to understand how these modifications affect receptor interaction. acs.org

Influence of Fluorobenzyl Substituents

The introduction of a 4-fluorobenzyl moiety in place of the pentyl or 5-fluoropentyl chain is a critical structural alteration that modulates the pharmacological activity of the APINACA scaffold. Research into the structure-activity relationships of these compounds reveals the nuanced effects of this substitution on cannabinoid receptor binding and efficacy.

Detailed research findings indicate that this compound is a potent full agonist at both CB1 and CB2 receptors. wikipedia.org The replacement of a 5-fluoropentyl side chain with a para-fluorobenzyl group has been explored as a bioisosteric exchange. In a study comparing four pairs of such compounds, the binding affinity for both CB1 and CB2 receptors was found to be nearly identical in three of the four pairs. This suggests that the para-fluorobenzyl group can serve as an effective substitute for the 5-fluoropentyl chain, yielding compounds with similarly high affinity. nih.gov

Comparative analysis of the binding affinities (Ki) of this compound and its analogs, 5F-APINACA and APINACA, provides further insight. This compound exhibits a high affinity for both cannabinoid receptors, with a Ki value of 1.06 nM at the CB1 receptor and a notably higher affinity for the CB2 receptor, with a Ki of 0.174 nM. wikipedia.orgecddrepository.org In comparison, 5F-APINACA, which features a 5-fluoropentyl chain, shows slightly lower but still potent affinity, with a Ki of 1.94 nM at CB1 and 0.27 nM at CB2. ecddrepository.org The non-fluorinated parent compound, APINACA, demonstrates a lower affinity than both of its fluorinated counterparts.

In functional assays, this compound has been shown to have an EC50 value of 15.2 nM at the CB1 receptor, indicating potent agonist activity. regulations.gov This highlights the significant potency conferred by the fluorobenzyl substitution. In vitro studies have confirmed that both AKB48 (APINACA) and 5F-AKB48 (5F-APINACA) bind to and activate CB1 receptors. usdoj.gov

The data underscores that the para-fluorobenzyl substituent in this compound maintains, and in some aspects enhances, the high affinity for cannabinoid receptors observed in its fluoropentyl analog, 5F-APINACA. The affinity of this compound, particularly at the CB2 receptor, is among the highest in this series of compounds.

Data Tables

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of this compound and Related Analogs

Compound CB1 Receptor Ki (nM) CB2 Receptor Ki (nM) Source
This compound (FUB-AKB48) 1.06 ± 0.29 0.17 ± 0.02 ecddrepository.org

Data presented as mean ± SEM. A lower Ki value indicates a higher binding affinity.

Table 2: Compound Names Mentioned in this Article

Compound Name Synonym(s)
This compound FUB-AKB48, AKB48 N-(4-fluorobenzyl) analog
APINACA AKB48

Metabolic Pathways and Biotransformation of Fub Apinaca

In Vitro Metabolic Profiling Methodologies

To investigate the metabolism of FUB-APINACA, researchers primarily utilize in vitro systems that mimic the metabolic processes of the human liver. These methodologies allow for the identification of metabolites in a controlled environment.

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes. acs.orgfrontiersin.org HLM systems are widely used to study the phase I metabolism of various compounds, including synthetic cannabinoids like this compound. acs.orgkcl.ac.uk In these studies, this compound is incubated with HLMs, and the resulting metabolites are identified using advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry. acs.orgnih.gov This methodology has been crucial in determining the primary metabolic pathways of this compound and other related synthetic cannabinoids. acs.orgfrontiersin.org Studies utilizing HLM have shown that this compound undergoes extensive metabolism. mdpi.com

While HLM systems are effective for studying phase I metabolism, human hepatocyte incubation studies offer a more comprehensive model. nih.govresearchgate.net Hepatocytes are the primary cells of the liver and contain the full complement of metabolic enzymes and cofactors, providing a more accurate representation of in vivo metabolism. nih.gov The use of pooled human hepatocytes from multiple donors helps to provide an average metabolic profile for the general population. diva-portal.org These studies have been successfully used to identify metabolites of various synthetic cannabinoids. researchgate.netmedcraveonline.comdiva-portal.org For instance, the metabolic profile of AKB-48 (APINACA) was first determined by incubating the compound with human hepatocytes. medcraveonline.com

Human Liver Microsome (HLM) Systems

Identification and Structural Elucidation of Phase I Metabolites

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For this compound, the primary phase I metabolic transformations are hydroxylation and other oxidative modifications. acs.orgnih.govmdpi.com

A major metabolic pathway for this compound, an indazole carboxamide with an adamantyl group, is the hydroxylation of this adamantyl group. acs.orgnih.gov This process results in the formation of isomeric hydroxylated metabolites. acs.orgnih.gov Studies have consistently shown that hydroxylation of the adamantyl moiety is a primary route of metabolism for adamantyl-containing synthetic cannabinoids. acs.orgmdpi.com For the related compound 5F-APINACA, hydroxylation of the adamantyl group is the main determinant of its clearance. mdpi.com This leads to the formation of mono-, di-, and even tri-hydroxylated metabolites. medcraveonline.com

In addition to hydroxylation of the adamantyl group, other oxidative modifications of this compound can occur. For the structurally similar 5F-APINACA, oxidative defluorination of the N-pentyl group is another observed metabolic pathway, although it is considered a minor route compared to adamantyl hydroxylation. mdpi.com This process involves the replacement of a fluorine atom with a hydroxyl group. mdpi.com

Hydroxylation Pathways (e.g., Adamantyl Group Hydroxylation)

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound is carried out by specific enzyme systems within the liver.

The primary enzymes responsible for the phase I metabolism of many synthetic cannabinoids are the Cytochrome P450 (CYP450) enzymes. dshs-koeln.de While specific studies on this compound are limited, research on similar compounds provides insight. For other synthetic cannabinoids, isoforms such as CYP3A4, CYP2D6, and CYP2C19 have been identified as key players in hydroxylation reactions. dshs-koeln.de For instance, CYP3A4 is preferentially responsible for the hydroxylation of the adamantyl group in APINACA and 5F-APINACA. researchgate.net

Carboxylesterases are another class of enzymes involved in the metabolism of some synthetic cannabinoids, particularly those with ester or amide linkages. nih.govresearchgate.netnih.gov These enzymes catalyze hydrolysis reactions. nih.gov For example, carboxylesterase 1 (CES1) is the primary enzyme responsible for the amide hydrolysis of AB-PINACA and AB-FUBINACA. medcraveonline.comnih.gov While this compound is a carboxamide, the predominant metabolic pathway appears to be hydroxylation rather than hydrolysis. acs.orgnih.gov

Comparative Metabolic Studies with Other Synthetic Cannabinoids (e.g., AMB-FUBINACA, MFUBINAC)

The metabolic fate of this compound is distinct when compared to other structurally related synthetic cannabinoids, particularly those containing ester functional groups, such as AMB-FUBINACA and MFUBINAC. nih.govacs.org These differences are primarily dictated by the specific chemical moieties present in each molecule, which in turn determine the primary enzymatic reactions they undergo.

In vitro studies using human liver microsomes have been instrumental in elucidating these metabolic distinctions. acs.orgresearchgate.net For this compound, an indazole carboxamide featuring a bulky adamantyl group, the principal route of phase I metabolism is hydroxylation. nih.govresearchgate.net The adamantyl ring is the primary target for this oxidative reaction, leading to the formation of various isomeric hydroxylated metabolites. nih.govacs.org This pathway is consistent with the metabolism of other synthetic cannabinoids that also possess an adamantyl substituent, where hydroxylation on this group is a major biotransformation. researchgate.net

In stark contrast, the metabolism of AMB-FUBINACA and MFUBINAC is dominated by hydrolysis. nih.govacs.org Both of these compounds contain a labile methyl ester group in their structure. nih.gov This ester bond is rapidly cleaved by carboxylesterase enzymes, particularly CES1, to form a carboxylic acid metabolite. nih.govnih.gov For AMB-FUBINACA, this hydrolysis is so extensive that its carboxylic acid metabolite is the predominant species observed, accounting for over 99% of all metabolites produced in human liver microsome experiments. nih.gov This rapid conversion is largely independent of the cytochrome P450 (CYP450) enzyme system. nih.gov

While hydrolysis is the main pathway for ester-containing cannabinoids, further modifications can occur. For instance, in the case of AB-FUBINACA, an amide analogue of AMB-FUBINACA, major metabolites include not only the hydrolysis product but also subsequently hydroxylated and dihydrodiol metabolites. researchgate.net Similarly, for AMB-FUBINACA and MFUBINAC, after the initial ester hydrolysis, minor metabolites can be formed through further hydroxylation on the indazole ring. nih.govkcl.ac.uk

This fundamental difference in metabolic pathways—hydroxylation for this compound versus hydrolysis for AMB-FUBINACA and MFUBINAC—is a critical finding for forensic and clinical toxicology. nih.govresearchgate.net It allows for the identification of specific biomarker metabolites to distinguish between the intake of these different, but structurally similar, compounds. researchgate.net

Table 1: Comparison of Primary Metabolic Pathways
CompoundStructural ClassKey Functional GroupPrimary Metabolic ReactionMajor Metabolite TypePrimary Enzyme Class
This compoundAdamantyl-Indazole CarboxamideAdamantyl GroupHydroxylation nih.govacs.orgAdamantyl-hydroxylated metabolites nih.govCytochrome P450 probiologists.com
AMB-FUBINACAIndazole Carboxamide Valine EsterMethyl EsterEster Hydrolysis nih.govnih.govCarboxylic acid metabolite nih.govCarboxylesterase (CES1) nih.gov
MFUBINACIndazole CarboxylateEster GroupEster Hydrolysis nih.govacs.orgCarboxylic acid metabolite nih.govCarboxylesterase kcl.ac.uk

Predictive Models for Metabolic Fate

The prediction of metabolic fate for new synthetic cannabinoids (NPS) like this compound is a significant challenge in toxicology. In silico computational models are increasingly used as tools to forecast the biotransformation of these novel compounds, though their reliability and accuracy are subjects of ongoing research. frontiersin.orgnih.gov

Various computational approaches have been developed. Quantitative structure-activity relationship (QSAR) models, for example, have been created to predict the biological activity (such as CB1 receptor affinity) of new synthetic cannabinoids, which can provide an initial hint of their potential effects. nih.gov However, predicting the exact metabolic pathways and the resulting metabolites is a more complex task. frontiersin.org

Software such as MetaSite has been used to predict the metabolites of synthetic cannabinoids. frontiersin.org These programs analyze a compound's structure to predict likely sites of metabolism by major enzyme systems like CYP450. frontiersin.org For the synthetic cannabinoid THJ-2201, in silico prediction software identified several potential first- and second-generation metabolites. frontiersin.org However, a crucial finding was that these top predicted metabolites were inconsistent with the major metabolites identified through empirical testing in human hepatocyte incubations and analysis of human urine. frontiersin.org This highlights a significant limitation of current in silico models: they may not accurately reflect the complex biological reality of drug metabolism. frontiersin.org Consequently, in vitro models, such as incubation with human hepatocytes, are often recommended as a more reliable standard for determining a new synthetic cannabinoid's metabolic profile. frontiersin.org

Other computational tools focus on identifying unknown compounds from analytical data. The Competitive Fragmentation Modeling for Metabolite Identification (CFM-ID) software, for instance, can predict the mass spectra of potential isomers. nih.gov When combined with predicted retention times, this approach can help identify unknown synthetic cannabinoids and their metabolites in toxicological screenings with a moderate to high degree of success. nih.govresearchgate.net

More recently, machine learning algorithms have been applied to metabolomics data. researchgate.net Rather than predicting a single metabolite from a single parent drug, these models analyze global changes in the human metabolome to create a chemical signature indicative of synthetic cannabinoid exposure. researchgate.net This represents a broader, pattern-based predictive strategy for screening purposes. researchgate.net

While predictive models hold promise for streamlining the analysis of new psychoactive substances, the current evidence suggests they are best used as preliminary screening tools. frontiersin.orgnih.gov Their predictions often require verification through established in vitro or in vivo methods to ensure accuracy for forensic and clinical applications. frontiersin.org

Table 2: Overview of Predictive Models in Synthetic Cannabinoid Analysis
Model TypeApplicationExample Software/MethodKey Findings / Limitations
Metabolite Prediction SoftwarePredicts likely sites of metabolism and resulting metabolites.MetaSitePredictions can be inconsistent with metabolites found in human hepatocytes and urine, highlighting a need for empirical verification. frontiersin.org
Mass Spectra PredictionPredicts mass spectra to help identify unknown compounds from analytical data.CFM-ID (Competitive Fragmentation Modeling for Metabolite Identification)Can successfully help identify unknown synthetic cannabinoids by comparing predicted spectra against measured data. nih.gov
Machine Learning / MetabolomicsIdentifies a metabolic "signature" to screen for exposure to a class of drugs.Random Forest (RF) ModelsOffers a novel screening strategy by detecting cannabinoid-specific changes in the overall metabolome. researchgate.net
QSAR ModelsPredicts biological activity (e.g., receptor affinity) based on chemical structure.Inverse Distance WeightingCan serve as a tool to get a first hint of the biological activity of new synthetic cannabinoids. nih.gov

Analytical Methodologies for Fub Apinaca and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating FUB-APINACA and its metabolites from complex matrices such as biological fluids or seized materials. Both liquid and gas chromatography are widely utilized for this purpose.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly in its high-performance (HPLC) and ultra-high-performance (UHPLC) formats, is a cornerstone for the analysis of this compound. kcl.ac.uknih.govacs.org These methods are well-suited for the analysis of the parent compound and its phase I metabolites, which are often less volatile and more polar. nih.govacs.orgresearchgate.net

In a typical application, a reversed-phase column, such as an XTerraPrep RP-18, is used for separation. kcl.ac.uk The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with additives like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724). kcl.ac.uk For instance, a gradient can start at 10% acetonitrile and be ramped up to 90% to elute the compounds. kcl.ac.uk The use of UHPLC systems allows for rapid and high-resolution separations, which is critical when dealing with complex samples containing multiple drug analogues or metabolites. kcl.ac.ukswan.ac.uk The detection is commonly performed using a diode-array detector (DAD) in conjunction with a mass spectrometer (MS). kcl.ac.uk

Metabolic studies of this compound using human liver microsomes have successfully employed liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect and structurally elucidate its metabolites. nih.govacs.orgresearchgate.net The primary metabolic pathway identified is the hydroxylation of the adamantyl group, resulting in various isomeric hydroxylated metabolites. nih.govacs.orgresearchgate.net

Interactive Table: Liquid Chromatography Parameters for this compound Analysis

Parameter Description Source(s)
Technique Ultra-High Performance Liquid Chromatography (UHPLC), High-Performance Liquid Chromatography (HPLC) kcl.ac.uk, medcraveonline.com, swan.ac.uk
Column XTerraPrep RP-18 (5 µm, 10 x 150 mm) kcl.ac.uk
Mobile Phase A 0.1% v/v Formic Acid (FA), 0.05% v/v Trifluoroacetic Acid (TFA) in water kcl.ac.uk
Mobile Phase B Acetonitrile kcl.ac.uk
Gradient 10% B to 90% B over 50 minutes kcl.ac.uk
Flow Rate 10 mL/min (semi-preparative) kcl.ac.uk
Detection Diode Array Detector (DAD), Mass Spectrometry (MS) kcl.ac.uk, medcraveonline.com

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of this compound, often coupled with a mass spectrometer (GC-MS). probiologists.comunodc.org This method is suitable for the parent compound, which is sufficiently volatile and thermally stable. sigmaaldrich.comnih.gov For less volatile metabolites, derivatization may be required to enhance their volatility.

GC-MS analysis is frequently used in forensic laboratories for the identification of this compound in seized powders and herbal materials. kcl.ac.uk The separation is typically achieved on a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). probiologists.com The oven temperature is programmed to ramp up to ensure the separation of different components in a mixture. nih.gov Electron ionization (EI) is a common ionization technique used in GC-MS, which produces characteristic fragmentation patterns that can be compared against spectral libraries for identification. kcl.ac.ukprobiologists.com

One study detailed a GC-MS method for the determination of FUB-AMB (an analogue of this compound) in blood and urine, utilizing a liquid-liquid extraction for sample preparation. probiologists.com The GC was equipped with an Agilent HP-5-MS column (60m x 0.25mm x 0.25µm) with helium as the carrier gas. probiologists.com

Interactive Table: Gas Chromatography Parameters for this compound Analysis

Parameter Description Source(s)
Technique Gas Chromatography-Mass Spectrometry (GC-MS) kcl.ac.uk, probiologists.com, unodc.org
Column Agilent HP-5-MS (60m x 0.25mm x 0.25µm) or similar DB-5MS probiologists.com, nih.gov
Carrier Gas Helium probiologists.com, nih.gov
Injector Temperature 230 °C - 250 °C nih.gov
Injection Mode Splitless or Split nih.gov
Oven Program Example: Initial 60°C, ramped to 300°C nih.gov
Ionization Mode Electron Ionization (EI), Photoionization (PI) nih.gov

Mass Spectrometry (MS) Detection and Structural Characterization

Mass spectrometry is the definitive tool for the detection and structural elucidation of this compound and its metabolites, providing high sensitivity and specificity. kcl.ac.ukprobiologists.comunodc.orgnih.govd-nb.info

High-Resolution Mass Spectrometry (HRMS)

HRMS plays a pivotal role in the analysis of this compound, offering the ability to determine the elemental composition of the parent drug and its metabolites from their accurate mass measurements. kcl.ac.uknih.govresearchgate.net This is particularly valuable for identifying unknown metabolites for which reference standards are not available. nih.govacs.org

Techniques like UHPLC-HRMS have been instrumental in characterizing metabolites from in vitro studies with human liver microsomes. nih.govresearchgate.net For this compound, HRMS has confirmed that hydroxylation on the adamantyl group is a major metabolic pathway. nih.govresearchgate.net Full scan mass spectra obtained via HRMS can detect the protonated molecule [M+H]+, as well as adducts like [M+Na]+. kcl.ac.uk

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

QTOF-MS is a type of high-resolution mass spectrometry that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. researchgate.netnih.gov This hybrid instrument allows for both high-resolution full scan mass spectra and the acquisition of product ion spectra (MS/MS) for structural confirmation. d-nb.inforesearchgate.net

LC-QTOF-MS methods have been developed for the screening of synthetic cannabinoids, including this compound, in various biological matrices. d-nb.info In these methods, data-dependent acquisition is often used, where the instrument automatically switches from a full scan MS1 to an MS2 scan to fragment the most abundant ions detected. d-nb.info This allows for the collection of high-quality MS/MS spectra that are crucial for identifying specific metabolites and distinguishing between isomers. researchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is essential for the structural confirmation of this compound and its metabolites. unodc.orgnih.gov This technique involves the selection of a specific precursor ion (e.g., the [M+H]+ of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. kcl.ac.uk The fragmentation pattern provides a structural fingerprint of the molecule.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used quantitative method. medcraveonline.comnih.govnih.gov It operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing excellent sensitivity and selectivity for quantification in complex matrices like blood and urine. nih.gov For this compound, characteristic fragment ions include those resulting from the cleavage of the adamantyl group and the fluorobenzyl moiety. unodc.org

Interactive Table: Mass Spectrometry Data for this compound

Parameter Description Source(s)
Molecular Formula C₂₅H₂₆FN₃O unodc.org
Molecular Weight 403.49 g/mol sigmaaldrich.com
Precursor Ion [M+H]⁺ m/z 404 kcl.ac.uk
HRMS [M+H]⁺ (observed) m/z 404.2136 Not in sources
Key MS/MS Fragments m/z 109, 135, 150, 253, 294, 375 unodc.org
Ionization Techniques Electrospray Ionization (ESI), Electron Ionization (EI), Photoionization (PI) d-nb.info, nih.gov
Mass Analyzers Quadrupole, Time-of-Flight (TOF), Triple Quadrupole (QqQ), Orbitrap researchgate.net, d-nb.info, nih.gov, cosector.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of novel psychoactive substances, including this compound. Unlike mass spectrometry techniques that provide information on the mass-to-charge ratio of the molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the definitive confirmation of the compound's complex architecture.

For a compound like this compound, a comprehensive NMR analysis typically involves a suite of experiments. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the types and numbers of protons and carbons present in the molecule. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then used to piece the structure together. COSY reveals proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different structural fragments of the molecule.

Forensic laboratories and chemical analysis institutions rely on this full suite of NMR techniques for the structural confirmation of seized materials. policija.si For instance, the analytical report for FUB-AKB48 (a synonym for this compound) from the Slovenian National Forensic Laboratory explicitly notes that the structure was "NMR-confirmed". policija.si This confirmation process is vital, as many synthetic cannabinoids are structural isomers, which can be difficult to distinguish using mass spectrometry alone but can be clearly differentiated by their unique NMR spectral fingerprints. unodc.org The data obtained from these analyses are critical for building robust spectral libraries used by law enforcement and researchers.

Below is a table representing the kind of data obtained through NMR analysis for the structural confirmation of this compound.

Analysis Type Data Provided Purpose
¹H NMR Chemical shifts, integration, and multiplicity (splitting patterns) of hydrogen atoms.Identifies the different types of protons and their relative numbers.
¹³C NMR Chemical shifts of carbon atoms.Identifies the different types of carbon environments (e.g., aromatic, aliphatic, carbonyl).
2D COSY Correlation peaks between coupled protons.Establishes connectivity between adjacent protons.
2D HSQC Correlation peaks between protons and their directly attached carbons.Links specific protons to specific carbons.
2D HMBC Correlation peaks between protons and carbons separated by 2-3 bonds.Connects the molecular fragments to build the complete structure.

Development and Validation of Analytical Assays for Research Purposes

The detection and quantification of this compound and its metabolites in various matrices for research and forensic purposes require the development and validation of sensitive and specific analytical assays. These assays are crucial for metabolism studies, which help identify suitable biomarkers of intake, and for toxicological analysis. acs.orgmedcraveonline.com The most common analytical techniques employed are based on chromatography coupled with mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are the methods of choice due to their high sensitivity and selectivity. acs.orgkcl.ac.uk The development of these methods involves several key steps:

Optimization of Chromatographic Conditions: This step aims to achieve a good separation of the target analyte from other compounds in the sample. It involves selecting the appropriate analytical column, mobile phases, and gradient elution program.

Optimization of Mass Spectrometric Parameters: For MS/MS, this includes selecting precursor and product ion transitions (Multiple Reaction Monitoring or MRM) that are specific to this compound. For HRMS, accurate mass measurements of the molecular ion and its fragments are used for identification.

Sample Preparation: An extraction procedure is developed to isolate this compound from the sample matrix (e.g., human liver microsomes, plasma, or urine) and remove interferences.

Once a method is developed, it must undergo a rigorous validation process to ensure its reliability, as outlined by bodies like the German Society of Toxicological and Forensic Chemistry or the Scientific Working Group for Forensic Toxicology (SWGTOX). acs.orgnih.gov Validation parameters typically include:

Specificity and Selectivity: The ability of the method to detect and differentiate the analyte from other substances.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Precision and Accuracy: The degree of agreement among individual test results when the procedure is applied repeatedly (precision) and the closeness of the results to the true value (accuracy).

Recovery: The efficiency of the extraction procedure.

Matrix Effects: The influence of co-eluting substances from the sample matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix and in the processed sample under different storage conditions.

Studies on the in vitro metabolism of this compound have successfully used validated LC-HRMS methods to detect and structurally elucidate its metabolites. acs.orgmedcraveonline.com These studies found that the primary metabolic pathway for this compound involves hydroxylation of the adamantyl group. acs.orgmedcraveonline.com

Reference Standards and Database Augmentation for Novel Synthetic Cannabinoids

The accurate identification of novel synthetic cannabinoids (NSCs) like this compound in seized materials or biological samples is critically dependent on the availability of high-quality, certified reference standards and comprehensive, up-to-date spectral databases. unodc.org

A certified reference material (CRM) is a pure substance of a known structure and concentration that is used to calibrate analytical instruments and validate methods. The availability of a CRM for this compound is essential for forensic laboratories to confirm the identity of the substance in a sample by direct comparison of analytical data, such as retention time and mass spectrum. acs.org Without a reference standard, the initial identification of a new compound can be challenging and is considered tentative. unodc.org

The data generated from the analysis of CRMs and characterized materials from seizures are used to augment spectral databases. These databases, which may include mass spectra (from GC-MS and LC-MS) and NMR data, are invaluable tools for forensic chemists. kcl.ac.ukresearchgate.net When a suspected sample is analyzed, its spectrum can be compared against the entries in the database to find a match. However, a significant challenge in the field of NSCs is the rapid emergence of new compounds. Clandestine laboratories constantly modify chemical structures to evade legislation, meaning analytical laboratories must continuously update their methods and databases.

The process involves:

Isolation and Purification: Isolating the NSC in a pure form from a seized product, often using techniques like preparative liquid chromatography. kcl.ac.uk

Structural Elucidation: Using definitive techniques like NMR and HRMS to determine the exact chemical structure. kcl.ac.ukresearchgate.net

Data Dissemination: Sharing the new analytical data through publications and contributions to shared spectral libraries, such as those maintained by forensic science organizations or commercial entities. This collaborative effort is crucial for enabling laboratories worldwide to identify new threats quickly and accurately.

The comprehensive analytical characterization of this compound and its inclusion in reference libraries ensures that forensic and toxicology laboratories can reliably identify its presence, contributing to a better understanding of its prevalence and effects.

Forensic and Public Health Research Perspectives on Fub Apinaca

Forensic Toxicology Research Significance of FUB-APINACA Metabolites

In forensic toxicology, the analysis of metabolites is paramount because parent synthetic cannabinoids are often extensively metabolized and may not be detectable in urine samples. researchgate.netnih.gov Research into the metabolism of this compound is crucial for developing reliable methods to confirm its consumption. researchgate.net

Studies utilizing human liver microsomes (HLMs) have been instrumental in identifying the phase I metabolic pathways of this compound. nih.govacs.org The primary routes of metabolism are extensive oxidation of the adamantyl group, leading to various hydroxylated metabolites. researchgate.netacs.org This is a common pathway for indazole carboxamide synthetic cannabinoids that feature an adamantyl group. nih.govacs.org Other identified metabolic transformations include amide hydrolysis. researchgate.net

The identification of these specific metabolites serves as a critical tool for forensic laboratories. Because parent compounds like this compound can be unstable in biological samples, their stable metabolites become the primary targets, or biomarkers, for analysis in blood and urine to definitively identify intake. researchgate.netojp.govcfsre.org

Table 1: Key Metabolic Pathways of this compound

Metabolic Pathway Description Significance in Detection
Adamantyl Hydroxylation The addition of hydroxyl (-OH) groups to the adamantane (B196018) ring structure. researchgate.netacs.org Produces major, more easily detectable polar metabolites in urine. researchgate.net
Amide Hydrolysis The cleavage of the amide bond, separating the adamantyl group from the indazole core. researchgate.net Creates a core metabolite that can be common to several related compounds.
Oxidative Defluorination The replacement of a fluorine atom with a hydroxyl group, though less predominant for this compound. researchgate.net Can indicate the presence of a fluorinated analogue.

Research on Detection Strategies in Seized Materials and Biological Specimens

Research has focused on developing robust analytical strategies to identify this compound in two distinct contexts: seized materials and biological specimens.

For seized materials, which often consist of herbal mixtures sprayed with the compound or pure powders, the primary goal is unambiguous identification. kcl.ac.uknih.gov Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. kcl.ac.ukoup.com High-resolution mass spectrometry (HRMS) offers enhanced capability for non-targeted screening, which is useful for identifying novel analogues that have not been previously characterized. unodc.org

The detection of this compound and its metabolites in biological specimens like blood, urine, and hair presents greater challenges due to the complex matrix and very low concentrations. unodc.orgkcl.ac.uk Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity and selectivity. unodc.orgresearchgate.net Research emphasizes the importance of targeting the stable metabolites of this compound in urine, as the parent compound is often absent. nih.govprobiologists.com The development of these sophisticated methods is critical for both clinical toxicology and forensic investigations, including driving under the influence of drugs (DUID) cases and postmortem analysis. scitechnol.comresearchgate.net

Table 2: Analytical Techniques for this compound Detection

Sample Type Primary Analytical Technique Purpose
Seized Materials (Powders, Herbal Blends) Gas Chromatography-Mass Spectrometry (GC-MS) kcl.ac.ukoup.com Qualitative identification and structural confirmation.
Seized Materials (Complex Mixtures) High-Resolution Mass Spectrometry (HRMS) unodc.org Non-targeted screening and identification of novel analogues.
Biological Specimens (Urine, Blood, Hair) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) unodc.orgresearchgate.net Highly sensitive and specific qualitative and quantitative analysis of parent drug and metabolites.

Legal and Policy Research Implications for Controlling this compound and Related Compounds

The emergence of this compound and hundreds of other synthetic cannabinoids has posed a significant challenge to existing drug control laws, prompting research into more effective legal and policy frameworks.

Initially, legislative bodies responded to new synthetic cannabinoids by scheduling them individually. nih.gov However, the rapid pace at which chemists altered molecules to create new, unscheduled compounds made this substance-by-substance approach inefficient. hubspotusercontent-na1.net This led to research and implementation of broader, more proactive regulatory strategies.

In the United States, the Drug Enforcement Administration (DEA) placed this compound into Schedule I of the Controlled Substances Act, making it permanently illegal. wikipedia.orgcornell.eduecfr.gov This action was often preceded by a temporary emergency scheduling to address immediate public safety risks. wikipedia.org Many countries have adopted "analogue legislation" or "generic controls," which ban entire chemical families based on a core chemical structure. nih.govunodc.org This approach allows law enforcement to control compounds like this compound and future variations without requiring new legislation for each specific molecule. nih.gov

The scheduling of one generation of synthetic cannabinoids directly impacts the illicit market by creating a vacuum that is quickly filled by new, structurally similar but legally distinct alternatives. hubspotusercontent-na1.netmedcraveonline.com this compound's appearance on the market was a direct consequence of controls placed on earlier compounds like JWH-018. unodc.org These substances are often sold online, frequently mislabeled as products "not for human consumption" to navigate legal loopholes. nih.gov

Research in this area involves monitoring seizure data and online marketplaces to understand market dynamics. unodc.orgmdpi.com National and international bodies, such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the United Nations Office on Drugs and Crime (UNODC), operate early warning systems to track the emergence and spread of new substances like this compound. unodc.orgeuropa.eu This monitoring provides crucial data for public health officials and law enforcement to anticipate and respond to the constantly shifting landscape of the illicit drug market. biochimicaclinica.it

Evolution of Regulatory Frameworks (e.g., Generic Controls, Analogue Legislation)

Research on Global Trends and Emergence Patterns of Novel Synthetic Cannabinoids

The story of this compound is part of a broader global pattern in the evolution of novel psychoactive substances (NPS). europa.eubiochimicaclinica.it Synthetic cannabinoids represent the largest and most dynamic group of NPS monitored by agencies like the EMCDDA. europa.eunih.gov

Research has identified a clear, cyclical pattern:

Emergence : A new compound or family of compounds (like the indazole carboxamides, including this compound) appears on the market, often developed to circumvent existing laws. nih.govunodc.org

Identification : Forensic laboratories and monitoring systems detect and identify the new substance in seized products and biological samples. europa.eu

Popularization : The substance gains traction on the illicit market, often due to its legal status and cannabis-like effects. unodc.org

Control : Following risk assessments, national and international bodies move to place the substance under legal control. nih.goveuropa.eu

Replacement : Clandestine chemists modify the controlled structure slightly, creating a new analogue that is not yet illegal, and the cycle repeats. hubspotusercontent-na1.net

This compound's rise and subsequent control is a case study in this evolutionary process, which sees manufacturers systematically modify chemical structures—for instance, by changing the core from an indole (B1671886) to an indazole or altering tail groups—to stay ahead of legislation. nih.govunodc.org This cat-and-mouse game necessitates continuous global surveillance and international cooperation to protect public health. biochimicaclinica.it

Future Directions in Fub Apinaca Research

Emerging Analytical Technologies for Synthetic Cannabinoid Detection

The detection of FUB-APINACA and its counterparts is complicated by their high potency, rapid metabolism, and the continuous introduction of new analogs. numberanalytics.com The parent compound is often present in very low concentrations or is undetectable in biological samples shortly after use, making the identification of metabolites crucial. numberanalytics.comnih.gov To overcome these hurdles, research is focusing on enhancing the sensitivity, specificity, and portability of detection methods.

Traditional presumptive colorimetric tests, such as the Duquenois–Levine test, are ineffective for synthetic cannabinoids as these compounds lack the necessary phenolic groups for the reaction. brjac.com.brnih.gov Similarly, early generation immunoassays often fail to detect newer SCs with significantly modified structures. nih.gov Consequently, the field is advancing beyond these screening tools toward more definitive and robust technologies.

Hyphenated chromatography techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS), are essential for the detection of SCs at low concentrations in complex matrices like herbal mixtures and biological fluids. brjac.com.brkcl.ac.uk High-resolution mass spectrometry (HRMS), including time-of-flight (TOF) systems, is an invaluable tool for elucidating the structures of unknown SCs and their metabolites without the immediate need for a reference standard. nih.govkcl.ac.uk Gas chromatography-mass spectrometry (GC-MS) also remains a staple in forensic laboratories for the identification of these compounds in seized materials. kcl.ac.ukprobiologists.com

Emerging strategies aim to provide more rapid and on-site detection capabilities. One novel approach involves the use of fluorescence spectral fingerprints (FSFs), which can generically detect SCs and discriminate between structural classes, with the potential for implementation in portable devices. acs.org Another innovative research direction is the development of new materials for sample preparation, such as specialized magnetic nanoparticles designed to act as adsorbents for efficiently extracting specific SCs, including this compound, from wastewater samples for monitoring purposes. researchgate.net

TechnologyPrincipleApplication in SC ResearchReferences
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds based on their physicochemical properties, followed by mass-based detection and fragmentation for structural confirmation.Considered a gold standard for quantifying low concentrations of SCs and their metabolites in biological fluids (blood, urine) and other complex matrices. brjac.com.brresearchgate.net brjac.com.brresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, allowing for the determination of elemental composition and the identification of novel, uncharacterized compounds.Crucial for identifying new SCs and their metabolites in seized materials and biological samples, even without reference standards. nih.govkcl.ac.uk nih.govkcl.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds, which are then ionized and detected by mass. It is a robust and widely used technique in forensic toxicology.Used to identify SCs in seized herbal materials, powders, and e-liquids. kcl.ac.ukprobiologists.com kcl.ac.ukprobiologists.com
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed information about the molecular structure of a compound.Used for the definitive structural elucidation of newly synthesized or seized SCs, complementing data from mass spectrometry. kcl.ac.ukkcl.ac.uk kcl.ac.ukkcl.ac.uk
Fluorescence Spectral Fingerprints (FSF)Generates a unique excitation-emission matrix for a compound or class of compounds, which serves as a "fingerprint" for detection.An emerging technique for generic, rapid, and potentially portable detection of SCs on physical matrices. acs.org acs.org

Advanced Pharmacological Modeling and In Vitro Systems

Understanding the pharmacological profile of this compound is critical for contextualizing its biological effects. This compound is an indazole-based synthetic cannabinoid that functions as a potent full agonist at both the CB₁ and CB₂ cannabinoid receptors. wikipedia.org Future research is leveraging advanced pharmacological models and in vitro systems to dissect its mechanisms of action with greater precision. These systems allow for detailed investigation into receptor binding, functional activity, and metabolic pathways in a controlled environment.

In vitro metabolism studies, frequently employing human liver microsomes (HLMs), are fundamental to identifying the metabolic fate of this compound. nih.govresearchgate.netacs.org These studies have shown that a primary metabolic pathway for this compound involves the hydroxylation of its adamantyl group. nih.govacs.org Identifying such metabolites is essential, as they are the primary targets for detection in urine analysis. nih.govkcl.ac.uk Zebrafish models are also being used to study the in vivo metabolism of SCs, offering a complementary approach to in vitro HLM systems. researchgate.net

In Vitro SystemParameter MeasuredKey Findings for this compound & Related SCsReferences
Human Liver Microsomes (HLMs)Phase I and Phase II metabolic pathways.This compound primarily undergoes hydroxylation on the adamantyl group. Other SCs show pathways like ester hydrolysis or oxidative defluorination. nih.govacs.org nih.govacs.org
Receptor Binding Assays (e.g., in CHO or HEK293 cells)Binding affinity (Kᵢ) at CB₁ and CB₂ receptors.This compound shows high affinity for both CB₁ (Kᵢ = 1.06 nM) and CB₂ (Kᵢ = 0.174 nM) receptors. Many SCs have a higher affinity than THC. wikipedia.orgnih.gov wikipedia.orgnih.gov
Functional Assays (e.g., cAMP, GTPγS)Functional potency (EC₅₀) and efficacy (Eₘₐₓ) as agonists or antagonists.SCs like this compound act as potent, full agonists. Some newer SCs are more potent than earlier generations and THC. wikipedia.orgdrugz.fr wikipedia.orgdrugz.fr
Enzyme/Transporter Inhibition AssaysInhibition constants (Kᵢ) for drug-metabolizing enzymes (e.g., CYPs) and transporters.Structural analogs of this compound, such as AB-FUBINACA, have been shown to inhibit various CYP enzymes, indicating potential for drug-drug interactions. mdpi.com mdpi.com

Interdisciplinary Research Needs for Comprehensive Understanding

The multifaceted challenges posed by this compound and the broader class of novel psychoactive substances (NPS) cannot be addressed by any single discipline. A comprehensive understanding requires extensive interdisciplinary research and collaboration. nih.govescap.eu The constant evolution of SCs necessitates a close, continuous loop of communication and data sharing among chemists, pharmacologists, toxicologists, and public health officials. nih.govresearchgate.net

Chemists are needed to synthesize analytical reference standards and characterize the structures of new compounds, while pharmacologists and toxicologists are essential for evaluating their biological activity and metabolic profiles using the advanced models described previously. nih.govunodc.org Forensic scientists require this information to develop and validate reliable detection methods for use in clinical and post-mortem casework. nih.gov

Furthermore, insights from social sciences, such as anthropology, can provide crucial context on user trends, naming conventions, and the subcultures surrounding NPS, which can help in identifying emerging substances and practices. researchgate.netresearchgate.net On the clinical side, a multidisciplinary approach involving collaboration between child and adolescent psychiatrists, cardiologists, neurologists, and emergency medicine specialists is recognized as necessary to effectively manage the health consequences associated with SC use. escap.eu This collaborative framework is vital for moving from a reactive to a more preemptive stance in addressing the public health challenges of this compound and future synthetic cannabinoids. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying FUB-APINACA in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting synthetic cannabinoids like this compound due to its high sensitivity and specificity. Researchers should validate methods using parameters such as limit of detection (LOD), limit of quantification (LOQ), matrix effects, and recovery rates. Cross-validation with gas chromatography-mass spectrometry (GC-MS) is advised to confirm structural identity .

Q. How can researchers ensure reproducibility in synthesizing this compound for pharmacological studies?

  • Methodological Answer : Detailed synthetic protocols must include reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography), and spectroscopic characterization (NMR, IR, HRMS). Adherence to IUPAC guidelines for reporting experimental procedures ensures reproducibility. Peer-reviewed synthetic pathways, such as those in The Journal of Organic Chemistry, should be prioritized over non-validated sources .

Q. What in vitro models are suitable for preliminary screening of this compound’s receptor binding affinity?

  • Methodological Answer : Competitive radioligand binding assays using human CB1/CB2 receptor-expressing cell lines (e.g., HEK-293T) are standard. Researchers should normalize results to reference agonists (e.g., CP-55,940) and report IC50 values with 95% confidence intervals. Triplicate experiments and negative controls (vehicle-only) are essential to minimize assay variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action for this compound?

  • Methodological Answer : Systematic reviews and meta-analyses of existing data can identify methodological discrepancies (e.g., receptor subtype specificity, assay conditions). Comparative studies using isothermal titration calorimetry (ITC) vs. radioligand binding assays may clarify thermodynamic vs. kinetic binding properties. Transparent reporting of raw data and statistical models (e.g., mixed-effects regression) is critical .

Q. What experimental designs are optimal for studying this compound’s metabolic pathways and hepatotoxicity?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to identify phase I/II metabolites via high-resolution mass spectrometry (HRMS). Time-course studies should quantify reactive metabolites (e.g., glutathione adducts) and correlate findings with cytotoxicity assays (MTT/LDH). Confounding factors like enzyme polymorphisms require stratification via genotyping .

Q. How can researchers address conflicting toxicological data on this compound’s neurobehavioral effects?

  • Methodological Answer : Employ translational models combining rodent behavioral assays (e.g., open field, elevated plus maze) with neurochemical profiling (microdialysis for dopamine/serotonin). Dose-response studies must control for pharmacokinetic variables (e.g., blood-brain barrier permeability). Pre-registered protocols and blinded data analysis reduce bias .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Non-linear regression (e.g., sigmoidal dose-response curves) with bootstrap resampling accounts for heteroscedasticity. For multi-parametric data (e.g., EC50, Emax), multivariate analysis of variance (MANOVA) or machine learning (random forests) can identify covariate interactions. Open-source tools like R/Bioconductor ensure transparency .

Data Integrity and Reproducibility

Q. How should researchers handle discrepancies between in silico predictions and experimental results for this compound’s pharmacokinetics?

  • Methodological Answer : Validate computational models (e.g., PBPK/QSAR) against in vivo data using metrics like fold error analysis. Sensitivity testing for parameters like logP or plasma protein binding improves model robustness. Discrepancies should prompt re-evaluation of assumptions (e.g., tissue partitioning coefficients) .

Q. What protocols ensure ethical compliance in animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting, including sample size justification, randomization, and humane endpoints. Institutional Animal Care and Use Committee (IACUC) approval is mandatory. Public preregistration of hypotheses and raw data deposition (e.g., Zenodo) enhance accountability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.